molecular formula C36H42O8 B1157707 Ohchinin CAS No. 67023-80-7

Ohchinin

Cat. No.: B1157707
CAS No.: 67023-80-7
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ohchinin can be synthesized through various chemical routes. One common method involves the reduction of nitrobenzene derivatives . The synthetic process typically requires specific reaction conditions, including the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Industrial production methods for this compound may involve large-scale chemical synthesis using these solvents and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ohchinin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound acetate, a compound with similar biological activity .

Properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOMMYNXUJVOPV-VSCMBUAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67023-80-7
Record name Ohchinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What are the known biological activities of Ohchinin?

A1: this compound has demonstrated interesting biological activities in several in vitro studies. Notably, it has shown significant inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Additionally, this compound exhibits potent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in the Raji cell line. [1] While these findings are promising, further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.

Q2: What is the chemical structure of this compound?

A2: this compound possesses a complex limonoid structure, characteristic of compounds found in the Meliaceae family. Its full chemical name is (2α,3β,4α,5α,12β)-3-acetoxy-12-hydroxy-2,4,14-trimethyl-1-oxo-2,3,4,5,11,12,13,17-octahydro-1H-2,6:5,14-diepoxyfuro[3′,4′:6,7]cyclohepta[1,2-d]oxacyclotetradecine-7,16-dione. Its molecular formula is C32H40O10, and its molecular weight is 584.65 g/mol. [2] The structure was determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q3: Has this compound demonstrated any anti-inflammatory activity?

A3: Research suggests that this compound possesses anti-inflammatory properties. In a study evaluating the nitric oxide production-inhibitory activity of limonoids, this compound demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells with an IC50 value of 8.5 µM. [3] NO is a key mediator of inflammation, and inhibiting its production is a common target for anti-inflammatory drugs.

Q4: Are there any known structural analogs of this compound with similar biological activity?

A4: Yes, several structural analogs of this compound have been isolated from Melia azedarach and other Meliaceae species. Some of these analogs, such as this compound acetate [2] and Ohchinolal [7], exhibit similar inhibitory effects on NO production and EBV-EA activation. These findings suggest that certain structural features within the this compound scaffold are crucial for its biological activity. Further investigation into structure-activity relationships could lead to the development of more potent and selective derivatives.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: this compound is typically isolated from plant material using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). [1, 2, 6] Its structure is elucidated using spectroscopic methods, primarily NMR and MS. Quantitative analysis is often performed using HPLC coupled with detectors such as ultraviolet-visible (UV-Vis) or MS.

Q6: What are the future directions for research on this compound?

A6: While current research on this compound highlights its potential therapeutic benefits, further investigations are needed to unlock its full potential. Some key areas for future research include:

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